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Compound of Interest

Compound Name: 3-Cyclopentylpropionitrile

Cat. No.: B8708756

Get Quote

Executive Summary & Compound Identification
3-Cyclopentylpropionitrile (Systematic name: 3-Cyclopentylpropanenitrile) is a C8 aliphatic

nitrile used primarily as a precursor for amines and as a scaffold in medicinal chemistry.[1] In

drug development, its structural analogs—specifically the

-oxo and

-unsaturated variants—are high-value intermediates for the synthesis of pyrrolo[2,3-
d]pyrimidine-based therapeutics.

Critical Distinction:

Target A (Saturated): 3-Cyclopentylpropanenitrile (CAS 1123-04-2). The stable, reduced

building block.

Target B (Oxo-Intermediate): 3-Cyclopentyl-3-oxopropanenitrile (CAS 95882-33-0). The key

fragment for heterocycle formation (e.g., Ruxolitinib).

Target C (Unsaturated): 3-Cyclopentylacrylonitrile (CAS 591769-05-0). The Michael acceptor

intermediate.
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Physicochemical Property Profile
The following data aggregates experimental values and high-confidence predictive models

(ACD/Labs, EPISuite) where experimental gaps exist.

Table 1: Comparative Physical Properties

Property
Saturated Nitrile

(Target A)
-Oxo Nitrile (Target
B)

Acrylonitrile (Target
C)

IUPAC Name

3-

Cyclopentylpropanenit

rile

3-Cyclopentyl-3-

oxopropanenitrile

3-Cyclopentylprop-2-

enenitrile

CAS Number 1123-04-2 95882-33-0 591769-05-0

Molecular Formula

Molecular Weight 123.20 g/mol 137.18 g/mol 121.18 g/mol

Boiling Point (760

mmHg)

205 – 215

°C(Predicted)
229.5 °C(Predicted) 209 ± 9 °C(Predicted)

Boiling Point

(Reduced)

~95 °C @ 12 mmHg

(Est)
~110 °C @ 10 mmHg ~100 °C @ 15 mmHg

Density (20°C) 0.91 ± 0.05 g/cm³ 1.056 g/cm³ 1.027 g/cm³

Physical State Colorless Liquid
Liquid / Low-melting

Solid

Liquid (often E/Z

mixture)

Flash Point ~85 °C 92.6 °C 79.9 °C

LogP 2.35 (Lipophilic) 0.85 (Polar) 1.95
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Scientist's Note: The density difference is critical for extraction protocols. The saturated nitrile

(0.91 g/cm³) is less dense than water, facilitating top-layer organic phase separation. However,

the functionalized variants (Oxo/Acrylo) have densities

g/cm³, meaning they may form the bottom layer in aqueous extractions depending

on brine concentration. Always verify phase layers via conductivity or drop test

during scale-up.

Thermodynamic & Structural Analysis
Boiling Point Trends
The boiling point progression follows the polarity and intermolecular forces of the substituents:

Saturated (

): Dominated by dipole-dipole interactions from the nitrile group. The flexible ethyl linker
allows for efficient packing, but lack of H-bond donors keeps the BP lower (~210°C)
compared to the oxo-variant.

-Oxo (

): The ketone group introduces a strong dipole and potential for keto-enol tautomerization.
This significantly increases the boiling point (~230°C) and density.

Unsaturated (

): The conjugated double bond restricts rotation, slightly lowering entropy, but the lack of the
oxygen atom keeps its BP (~209°C) closer to the saturated analog than the oxo variant.

Solubility Profile
Water: All three are sparingly soluble to insoluble in pure water.

Organic Solvents: Highly soluble in DCM, THF, Ethyl Acetate, and Acetonitrile.
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Process Tip: For the

-oxo nitrile, use slightly basic aqueous washes (e.g.,

) cautiously; the

-protons between the ketone and nitrile are acidic (

) and can lead to enolate formation and loss of product into the aqueous phase.

Synthesis & Application Pathways
The following workflow illustrates the generation of these compounds, specifically highlighting

the route to Ruxolitinib, where these intermediates are most commonly encountered.
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(Target C: CAS 591769-05-0)

Horner-Wadsworth-Emmons
(Diethyl cyanomethylphosphonate)
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(Target A: CAS 1123-04-2)

Catalytic Hydrogenation
(Pd/C, H2)
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(JAK Inhibitor)
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(Alternative Route)
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(CAS 6053-58-3)

Reduction
(LiAlH4 or H2/Raney Ni)

3-Cyclopentyl-3-oxopropanenitrile
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Chiral Reduction &
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Condensation w/ Acetonitrile
(NaH or LDA)
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Figure 1: Synthetic interdependence of 3-Cyclopentylpropionitrile variants. Note the distinct

pathways for the Saturated vs. Oxo intermediates.

Experimental Protocol: Synthesis of Target A (Saturated)
For the reduction of 3-Cyclopentylacrylonitrile to 3-Cyclopentylpropionitrile.

Setup: High-pressure hydrogenation reactor (Parr shaker or autoclave).

Solvent: Methanol or Ethanol (anhydrous).

Catalyst: 10% Pd/C (5 mol% loading).

Conditions:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b8708756/docs?utm_src=pdf-body-img#technical-guide-3-cyclopentylpropionitrile-key-intermediates
https://www.benchchem.com/product/b8708756/docs?utm_src=pdf-body#technical-guide-3-cyclopentylpropionitrile-key-intermediates
https://www.benchchem.com/product/b8708756/docs?utm_src=pdf-body#technical-guide-3-cyclopentylpropionitrile-key-intermediates
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8708756?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Charge vessel with 3-Cyclopentylacrylonitrile (Target C).

Purge with

(3x), then

(3x).

Pressurize to 3–5 bar (45–75 psi)

.

Stir at 25–40°C for 4–6 hours. Monitoring via GC-MS is essential to prevent over-reduction

to the amine.

Workup: Filter catalyst through Celite (under inert atmosphere to prevent ignition).

Concentrate filtrate under reduced pressure.

Purification: Distillation under high vacuum (e.g., 0.5 mmHg) if necessary.

Handling & Safety Protocols
Hazard Classification:

Acute Toxicity: Nitriles are metabolic precursors to cyanide. Treat as highly toxic via

inhalation, ingestion, and skin absorption.

Skin/Eye Irritation: Causes severe irritation; the oxo-variant may be corrosive.

Self-Validating Safety System:

Engineering Controls: All handling must occur within a certified chemical fume hood.

Cyanide Antidote Kit: Must be present and unexpired in the immediate vicinity (Amyl nitrite or

Hydroxocobalamin).

Waste Disposal: Do not mix with acidic waste streams (risk of HCN generation). Quench

nitrile waste with bleach (sodium hypochlorite) at pH >10 before disposal if required by local

protocols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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